molecular formula C10H3Cl5N2 B13094148 2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine

2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine

Cat. No.: B13094148
M. Wt: 328.4 g/mol
InChI Key: CBMUXSOJUWYVJZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 2,3,5-trichlorophenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyrimidine core is coupled with the chlorinated phenyl group in the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the coupling process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: May involve oxidizing agents like potassium permanganate.

    Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA synthesis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of multiple chlorine atoms can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H3Cl5N2

Molecular Weight

328.4 g/mol

IUPAC Name

2,4-dichloro-5-(2,3,5-trichlorophenyl)pyrimidine

InChI

InChI=1S/C10H3Cl5N2/c11-4-1-5(8(13)7(12)2-4)6-3-16-10(15)17-9(6)14/h1-3H

InChI Key

CBMUXSOJUWYVJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=CN=C(N=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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